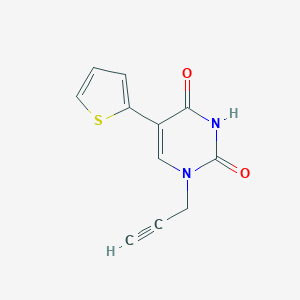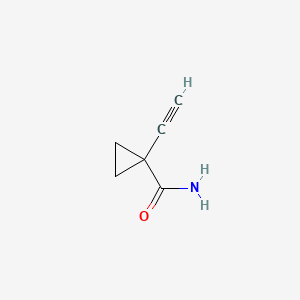
1,2-Dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for its significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridine-3-carboxamide can be synthesized through various methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction typically occurs in toluene at 100°C for about 3 hours, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological activities.
Scientific Research Applications
1,2-Dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, dihydropyridines are known to bind to and block voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This action leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide: Known for its antiproliferative activity against various cancer cell lines.
3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Used in the synthesis of biologically active molecules.
Uniqueness
1,2-Dihydropyridine-3-carboxamide stands out due to its versatile chemical reactivity and broad range of applications in scientific research. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1-3,8H,4H2,(H2,7,9) |
InChI Key |
NJQRAAHKQQPUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)


![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)



![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)




![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
